Ethyl 4-hydroxy-4-phenylbut-2-enoate
Description
Properties
CAS No. |
169694-07-9 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 4-hydroxy-4-phenylbut-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9,11,13H,2H2,1H3 |
InChI Key |
OFRHMGVEWXXDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Core Mechanism and Reaction Design
The Grignard reaction serves as a cornerstone for synthesizing Ethyl 4-hydroxy-4-phenylbut-2-enoate. A representative method involves the reaction of β-bromophenylethane with magnesium to form a Grignard reagent, which subsequently reacts with diethyl oxalate. This two-step process, as detailed in patent CN101265188A, achieves a yield exceeding 80% under optimized conditions.
The Grignard reagent formation occurs in methyl tert-butyl ether (MTBE) with a controlled addition of β-bromophenylethane. The solvent system, enhanced by a thinner such as tetrahydrofuran (THF), ensures reagent stability and minimizes side reactions. The molar ratio of MTBE to β-bromophenylethane (1–5:1) and a reaction temperature of 30–60°C are critical for maximizing magnesium activation.
Addition Reaction and Hydrolysis
The Grignard reagent reacts with diethyl oxalate at temperatures ranging from −30°C to 50°C, forming an intermediate adduct. Acid hydrolysis with hydrochloric acid (10% v/v) at 0–20°C yields the target compound. This step’s low-temperature control prevents ketone formation and ensures high regioselectivity.
Table 1: Optimized Conditions for Grignard-Based Synthesis
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Solvent | MTBE/THF (4:1) | Reduces Wurtz side reactions |
| Reaction Temperature | 50–60°C (Grignard) | Enhances Mg activation |
| Diethyl Oxalate Equiv. | 1.2–1.5 | Prevents reagent excess |
| Hydrolysis Temperature | 0–10°C | Minimizes ketone byproducts |
Catalytic Hydrogenation Approaches
Hydrogenation of α,β-Unsaturated Esters
Patent EP1501516B1 discloses a method involving ethyl 3-benzoylacrylate, which undergoes hydrogenation with palladium on carbon (Pd-C) under 3 atm H₂ pressure. This step reduces the α,β-unsaturated ester to the saturated alcohol, which lactonizes to form this compound. The use of acetic acid as a co-solvent facilitates lactonization, while cyclohexene acts as a hydrogen donor to enhance reaction efficiency.
Process Optimization and Challenges
Key challenges include controlling over-reduction and managing catalyst poisoning. Employing 10% Pd-C at 22 mmol per mole of substrate ensures complete hydrogenation without degrading the ester moiety. Post-hydrogenation steps involve solvent evaporation under reduced pressure (110–120°C) to isolate the product.
Table 2: Hydrogenation Reaction Parameters
| Parameter | Value/Range | Role in Reaction |
|---|---|---|
| Catalyst Loading | 10% Pd-C (22 mmol) | Ensures complete reduction |
| Hydrogen Pressure | 3 atm | Balances safety and efficiency |
| Co-Solvent | Acetic acid | Facilitates lactonization |
| Reaction Time | 18 hours | Ensures full conversion |
Alternative Synthetic Routes
Aldol Condensation Pathways
Though less common, aldol condensation between benzaldehyde and ethyl pyruvate offers an alternative route. However, this method suffers from lower yields (∼69%) due to competing side reactions and requires stringent pH control during the acidification step.
Enzymatic and Biocatalytic Methods
Emerging approaches utilize lipases for enantioselective esterification, though industrial adoption remains limited. These methods face scalability challenges but offer potential for high-purity synthesis under mild conditions.
Comparative Analysis of Methods
Yield and Scalability
The Grignard-based method achieves superior yields (80.5%) compared to hydrogenation (70–75%) and aldol routes (69%). Scalability is enhanced in continuous-flow reactors, where MTBE’s low boiling point simplifies solvent recovery.
Environmental and Cost Considerations
Grignard synthesis generates less hazardous waste than hydrogenation, which requires Pd-C disposal. However, hydrogenation avoids halogenated solvents, aligning with green chemistry principles.
Industrial Production Insights
Large-Scale Manufacturing Protocols
Industrial plants employ continuous stirred-tank reactors (CSTRs) for Grignard reagent preparation, ensuring consistent mixing and thermal control. In-line FTIR monitoring detects reagent formation in real-time, reducing batch failures.
Quality Control and Purity Standards
Final product purity (>98%) is verified via HPLC using a C18 column and acetonitrile/water mobile phase. Residual solvents (MTBE, THF) are limited to <500 ppm under ICH Q3C guidelines.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of ethyl 4-oxo-4-phenylbut-2-enoate.
Reduction: Formation of ethyl 4-hydroxy-4-phenylbutanoate.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 4-hydroxy-4-phenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-4-phenylbut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the presence of the hydroxy group, which can donate electrons to neutralize free radicals. Additionally, the phenyl group enhances its ability to interact with biological membranes and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ester Group Modifications
(a) tert-Butyl 4-Hydroxy-4-phenylbut-2-enoate
- Structure : Replaces ethyl ester with tert-butyl.
- Synthesis : Prepared via LiAlH₄ reduction and acetylation, yielding a viscous oil .
- No yield or spectral data provided in evidence .
(b) (E)-Methyl 4-Hydroxy-4-phenylbut-2-enoate
- Structure : Methyl ester (C₁₁H₁₂O₃, MW 192.21).
- Synthesis : Similar to the ethyl analog but using methyl acrylate (69% yield) .
- ¹H NMR : δ 3.68 (s, 3H, OCH₃) vs. δ 4.16 (q) in the ethyl derivative, confirming ester group differences.
- Impact : Shorter alkyl chain increases polarity, possibly improving solubility in polar solvents .
Substituent Variations
(a) Ethyl (2Z)-4-(2-Furyl)-2-hydroxy-4-oxobut-2-enoate
- Structure : Phenyl replaced with furyl (C₁₀H₁₀O₅, MW 210.18).
- Impact: The electron-rich furan ring may alter electronic conjugation, reducing stability compared to phenyl. No bioactivity data provided, but furyl groups are known to influence antimicrobial activity in related compounds .
(b) Ethyl 4-(2,6-Difluorophenyl)-2-hydroxy-4-oxobut-2-enoate
- Structure : Difluorophenyl substituent (C₁₂H₁₀F₂O₄, MW 256.21).
- Impact : Electron-withdrawing fluorine atoms increase acidity of the hydroxyl group (pKa ~8–10 estimated) and enhance lipophilicity (logP ~1.7 vs. ~1.2 for phenyl analog) .
(c) Ethyl (E)-4-(4-Bromo-2-Formyl-6-Methoxyphenoxy)but-2-enoate
- Structure : Bromo, formyl, and methoxy substituents (C₁₄H₁₅BrO₅, MW 343.17).
Structural Isomerism
Ethyl 4-Hydroxy-2-oxo-4-phenylbut-3-enoate
- Structure : Double bond at C3 (vs. C2 in the target compound) (C₁₂H₁₂O₄, MW 220.22).
- No spectral or reactivity data available .
Research Implications
- Reactivity : Ester group size (ethyl vs. methyl) influences reaction yields and steric effects in nucleophilic additions .
- Bioactivity: Substituted phenyl groups (e.g., difluorophenyl) may enhance antimicrobial or anti-inflammatory properties, as seen in related 4-oxobut-2-enoate derivatives .
- Crystallography : Bulky substituents (e.g., bromo, tert-butyl) affect crystal packing and hydrogen-bonding patterns, relevant to material science applications .
Q & A
Q. What are the common synthetic routes for Ethyl 4-hydroxy-4-phenylbut-2-enoate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is synthesized via stereospecific allylic hydroxylation or esterification. For example, (E)-ethyl 4-hydroxy-4-phenylbut-2-enoate is prepared by reacting its hydroxy precursor with methyl chloroformate or tert-butyloxycarbonyl (Boc) anhydride under reflux conditions. Key steps include:
- Use of anhydrous dichloromethane and pyridine to prevent hydrolysis .
- Catalytic DMAP (4-dimethylaminopyridine) to accelerate esterification .
- Optimization of stoichiometry (e.g., 3.00 equiv methyl chloroformate) to maximize yield .
Yield improvements are achieved by controlling temperature (reflux at 53°C) and using inert atmospheres to avoid side reactions. Post-synthesis purification via column chromatography (hexanes/EtOAc gradients) ensures high purity .
Q. How is the stereochemical configuration of this compound determined using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The process involves:
- Growing high-quality crystals via slow evaporation in non-polar solvents.
- Data collection using synchrotron radiation or laboratory diffractometers.
- Structure refinement with SHELXL, which employs least-squares algorithms to model atomic positions and electron density maps .
- Visualization with ORTEP-3 to confirm stereochemistry and hydrogen bonding networks .
For example, the (E)-configuration is confirmed by analyzing dihedral angles and NOESY correlations in NMR .
Advanced Research Questions
Q. What mechanistic insights explain the regiospecific outcomes in iridium-catalyzed allylic amination reactions involving this compound?
- Methodological Answer : Iridium catalysts (e.g., [Ir(cod)Cl]₂) enable regio- and stereospecific amination via a π-allyl intermediate. Key steps include:
- Oxidative addition of the allylic ester to Ir(I), forming a planar chiral Ir(III) complex.
- Nucleophilic attack by amines at the less hindered carbon, dictated by steric and electronic effects .
- Retention of stereochemistry due to the trigonal bipyramidal transition state .
Mechanistic studies use deuterium labeling and kinetic isotope effects (KIEs) to trace reaction pathways. Computational DFT modeling (e.g., Gaussian 09) predicts regioselectivity by comparing activation energies of competing pathways .
Q. How do intermolecular hydrogen bonding patterns influence the crystal packing of this compound derivatives?
- Methodological Answer : Hydrogen bonding networks are analyzed via graph set theory (e.g., Etter’s rules). For example:
- The hydroxyl group forms R₂²(8) motifs with ester carbonyls, stabilizing layered crystal structures .
- C–H···O interactions between phenyl rings and ester groups contribute to dense packing, as seen in thermal ellipsoid models from SC-XRD .
Temperature-dependent crystallography (100–300 K) reveals how thermal motion disrupts these networks, impacting solubility and melting points .
Q. What analytical techniques are recommended for characterizing impurities in this compound samples, and how can their origins be traced?
- Methodological Answer : Impurity profiling involves:
- HPLC-MS : To separate and identify byproducts (e.g., unreacted starting materials or hydrolysis products) using C18 columns and ESI ionization .
- ²H/¹³C NMR : Isotopic labeling traces deuterium incorporation in synthetic intermediates, identifying incomplete reaction steps .
- TGA-DSC : Detects residual solvents or decomposition products affecting purity .
For example, fenofibric acid derivatives are common impurities in esterification reactions, detectable via retention time matching against reference standards .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points for this compound derivatives?
- Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion. To address this:
- Perform SC-XRD on multiple batches to identify polymorphic forms .
- Use hot-stage microscopy to observe phase transitions and correlate with DSC thermograms.
- Solvent-free crystallization (e.g., melt crystallization) minimizes lattice solvent effects .
For example, tert-butyl derivatives show a 5°C variation in melting points due to Boc-group rotational isomers .
Methodological Best Practices
- Synthetic Protocols : Always use anhydrous conditions and monitor reactions via TLC (Rf = 0.3 in hexanes/EtOAc 3:1) to prevent hydrolysis .
- Crystallography : Refine structures with SHELXL’s TWIN/BASF commands for twinned crystals .
- Data Reproducibility : Archive raw NMR (FID files) and crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
